molecular formula C11H13BrO2 B2577812 2-(4-Bromophenoxymethyl)oxolane CAS No. 494772-71-3

2-(4-Bromophenoxymethyl)oxolane

Cat. No. B2577812
Key on ui cas rn: 494772-71-3
M. Wt: 257.127
InChI Key: PEFDJYPDPZQVGC-UHFFFAOYSA-N
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Patent
US07125896B2

Procedure details

Prepared by the method of Example 42 (b) using 4-bromophenol and tetrahydrofurfuryl bromide.
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH2:9](Br)[CH:10]1[O:14][CH2:13][CH2:12][CH2:11]1>>[O:14]1[CH2:13][CH2:12][CH2:11][CH:10]1[CH2:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CCCO1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O1C(CCC1)COC1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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